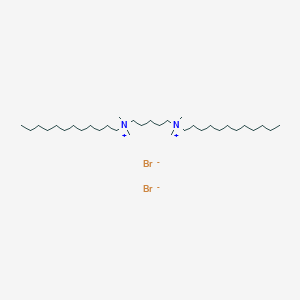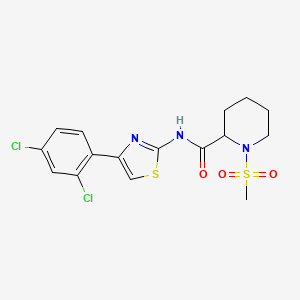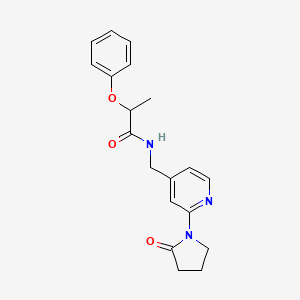
1,6-dimethyl-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-dimethyl-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as DSP-1181, is a novel drug candidate that has been developed by Sumitomo Dainippon Pharma Co., Ltd. The purpose of
科学的研究の応用
Material Science Applications
- Synthesis of Novel Soluble Fluorinated Polyamides : A study by Xiao-Ling Liu et al. (2013) involved synthesizing new diamines containing pyridine and trifluoromethylphenyl groups for the preparation of fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibited high thermal stability, transparency, and low dielectric constants, suggesting potential use in electronic materials (Liu et al., 2013).
Chemical Synthesis and Molecular Interaction
- Copper(II) Polymer with Dimethyl(Phenylsulfonyl)Amidophosphate : O. V. Moroz et al. (2009) described the synthesis and magnetic properties of a copper(II) coordination polymer containing dimethyl(phenylsulfonyl)amidophosphate, showcasing the utility of sulfonyl-containing compounds in creating polymers with specific magnetic properties (Moroz et al., 2009).
Molecular Orbital Calculations
- Electrophilic Substitutions on β-Position of Pyrroles : Research by Mikyung Seo et al. (1999) investigated the theoretical electrophilic substitutions on 2,5-dimethyl pyrrole, indicating how substituents like phenylsulfonyl groups affect molecular stability and reaction pathways, relevant for understanding chemical reactivity (Seo et al., 1999).
Photoluminescence and Electronic Materials
- [Ir(C^N)2(N^N)]+ Emitters with Sulfonyl-Substituted Cyclometallating Ligands : A study by Cathrin D. Ertl et al. (2015) explored iridium(III) complexes with sulfonyl-substituted ligands for potential use in light-emitting devices, highlighting the impact of sulfonyl groups on photoluminescence properties (Ertl et al., 2015).
特性
IUPAC Name |
4-[1-(benzenesulfonyl)pyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-10-15(11-17(20)18(13)2)23-14-8-9-19(12-14)24(21,22)16-6-4-3-5-7-16/h3-7,10-11,14H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGFZLNASNEVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-4-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2841738.png)


![1-Methylpyrazolo[3,4-b]pyridine](/img/structure/B2841744.png)



![N-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2841750.png)
![4-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2841751.png)
![N-(3-bromophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2841754.png)


![7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2841759.png)
![N-(3,5-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2841760.png)